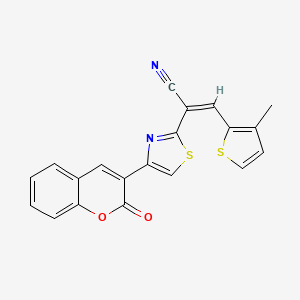

(4-((3-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

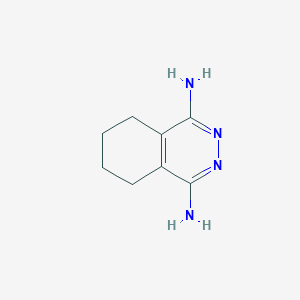

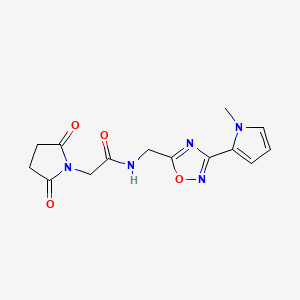

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a naphthyridinyl group, an isopropylphenyl group, a methylpiperidinyl group, and an amide linkage. These groups can contribute to the compound’s reactivity, physical properties, and potential biological activity.

Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, it’s likely that it could be synthesized through a series of steps involving amide bond formation, aromatic substitution reactions, and possibly a cyclization to form the naphthyridine ring.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthyridine and phenyl), a piperidine ring, and an amide functional group. The presence of these groups can influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the aromatic rings, the amide group, and the piperidine ring. For example, the aromatic rings could undergo electrophilic aromatic substitution reactions, and the amide group could participate in condensation or hydrolysis reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could contribute to its polarity and solubility properties.Aplicaciones Científicas De Investigación

Anticancer Activity

Naphthyridine derivatives, including compounds structurally related to the one mentioned, have been studied for their anticancer properties. One study highlighted a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This derivative demonstrates potential as a chemical substance for melanoma treatment due to its ability to regulate death receptors and scaffold proteins, significantly impacting cell death pathways (Kong et al., 2018).

Antibacterial Activity

Research into the antibacterial properties of naphthyridine compounds has yielded promising results. A study on the synthesis and antibacterial activity of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles reported that these compounds exhibit significant antibacterial effects. This highlights the potential of naphthyridine derivatives in developing new antibacterial agents (Mogilaiah et al., 2009).

Antimicrobial Evaluation

Another study focused on the synthesis of new (3-substitutedphenyl-5-hydroxy-5-naphtho[2,1-b]furan-2-yl-4,5-dihydropyrazol-1-yl)-(4-pyrrol-1-ylphenyl)methanones for antimicrobial evaluation. The results showed that these compounds possess moderate antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Joshi et al., 2010).

Estrogen Receptor Modulation

Derivatives of naphthyridine have also been explored for their potential as estrogen receptor modulators. One study synthesized 1,2-bis(4-substituted phenyl)-2-methyl ethanone (2,4-dinitrophenyl)hydrazones and 1-naphthyl-1-(4-substituted phenyl)-methanone (2,4-dinitrophenyl)hydrazones, evaluating their activities across various biological assays. These compounds showed promise in uterotrophic inhibition and cytotoxicity against human malignant breast cell lines, indicating their potential as estrogen receptor modulators (Pandey et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, its reactivity, its physical properties, and its potential biological activity. This could include studies to optimize its synthesis, investigations of its mechanism of action, and evaluations of its safety and efficacy in biological systems.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and specific analysis, more information or experimental data would be needed. If you have more specific information about this compound or its intended use, I could provide a more detailed analysis.

Propiedades

IUPAC Name |

(4-methylpiperidin-1-yl)-[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O/c1-16(2)19-6-5-7-20(14-19)28-23-21-9-8-18(4)27-24(21)26-15-22(23)25(30)29-12-10-17(3)11-13-29/h5-9,14-17H,10-13H2,1-4H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEWAXPEFSIFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(C)C)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)

![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)

![2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2967341.png)

![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)